1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a pyrido[1,2-a][1,3]benzimidazole moiety, and a cyanide group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrido[1,2-a][1,3]benzimidazole moiety, and the addition of the cyanide group. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: This reaction involves the addition of diamines to sulfonium salts to form the desired piperazine derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products.
Scientific Research Applications
1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds have similar structures and are studied for their interactions with alpha1-adrenergic receptors.
Trazodone, naftopidil, and urapidil: These arylpiperazine-based compounds are also known for their interactions with adrenergic receptors.
Uniqueness
1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H25N5 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H25N5/c1-17-8-9-18(2)23(14-17)28-10-12-29(13-11-28)24-15-19(3)20(16-26)25-27-21-6-4-5-7-22(21)30(24)25/h4-9,14-15H,10-13H2,1-3H3 |
InChI Key |
NKSOQKMDCHAONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C |
Origin of Product |
United States |
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